

An In-Depth Technical Guide to the NMR Chemical Shifts of o-Phenetidine

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Compound of Interest		
Compound Name:	o-Phenetidine	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for **o-phenetidine** (2-ethoxyaniline). It includes detailed tables of chemical shifts, a thorough explanation of the factors influencing these shifts, a standardized experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow.

Understanding the NMR Spectrum of o-Phenetidine

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. In NMR, the chemical shift (δ) is the resonant frequency of a nucleus relative to a standard in a magnetic field. These shifts are highly sensitive to the electronic environment of the nuclei, providing valuable information about the molecular structure.

For **o-phenetidine**, the ¹H and ¹³C NMR spectra are influenced by the presence of two key functional groups on the benzene ring: an electron-donating amino group (-NH₂) and an electron-donating ethoxy group (-OCH₂CH₃). These groups cause characteristic shifts in the signals of the aromatic protons and carbons, as well as exhibiting distinct signals for the ethyl group protons and carbons.

Molecular Structure and Atom Numbering



To facilitate the discussion of NMR data, the atoms of **o-phenetidine** are numbered as follows:

Figure 1: Structure and atom numbering of **o-phenetidine**.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **o-phenetidine**. The data is compiled from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Chemical Shifts

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	6.78	ddd	7.8, 7.7, 1.5
H4	6.72	ddd	7.9, 7.7, 1.5
H5	6.85	ddd	7.9, 7.8, 1.6
H6	6.78	ddd	7.8, 7.7, 1.6
NH ₂	3.70	S	-
O-CH ₂ (H7)	4.02	q	7.0
CH₃ (H8)	1.41	t	7.0

Table 1: ¹H NMR spectral data for **o-phenetidine**.

¹³C NMR Chemical Shifts



Carbon	Chemical Shift (δ, ppm)
C1	136.6
C2	147.0
C3	111.8
C4	119.0
C5	114.8
C6	121.2
O-CH ₂ (C7)	63.6
CH₃ (C8)	14.8

Table 2: ¹³C NMR spectral data for **o-phenetidine**.

Interpretation of Chemical Shifts

The chemical shifts observed in the NMR spectra of **o-phenetidine** are a direct consequence of the electronic environment of each nucleus. The amino and ethoxy groups, being ortho to each other, exert a significant influence on the electron distribution within the aromatic ring.

Both the -NH₂ and -OCH₂CH₃ groups are electron-donating groups (EDGs) through resonance. They increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves. This increased electron density leads to greater shielding of the aromatic protons and carbons, causing their signals to appear at lower chemical shifts (upfield) compared to unsubstituted benzene (δ ~7.34 ppm for ¹H and δ ~128.5 ppm for ¹³C).

- Aromatic Protons (H3-H6): The signals for the aromatic protons appear in the range of 6.72-6.85 ppm, which is upfield from benzene. This confirms the shielding effect of the two electron-donating groups. The overlapping multiplets in this region are a result of complex spin-spin coupling between the adjacent aromatic protons.
- Aromatic Carbons (C1-C6): The aromatic carbons also show the influence of the substituents. C1 and C2, being directly attached to the nitrogen and oxygen atoms respectively, are significantly deshielded and appear at 136.6 and 147.0 ppm. The other ring





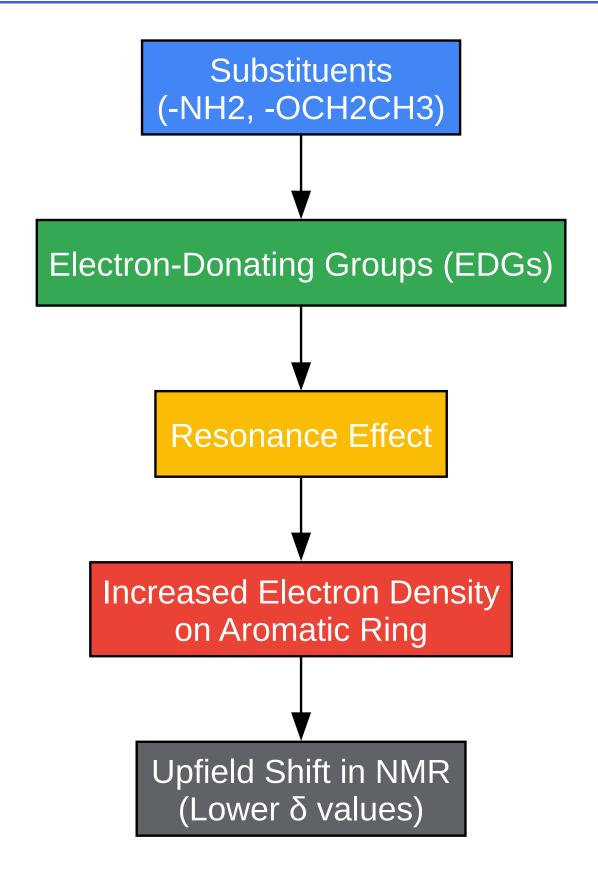


carbons (C3-C6) are shielded relative to benzene, with their signals appearing between 111.8 and 121.2 ppm.

Aliphatic Groups: The ethoxy group gives rise to two distinct signals in the ¹H NMR spectrum: a quartet at 4.02 ppm for the methylene protons (H7) and a triplet at 1.41 ppm for the methyl protons (H8). This characteristic quartet-triplet pattern is due to the coupling between the adjacent methylene and methyl groups, with a coupling constant of 7.0 Hz. In the ¹³C NMR spectrum, the methylene carbon (C7) appears at 63.6 ppm, and the methyl carbon (C8) is found at 14.8 ppm.

The relationship between the substituent effects and the resulting chemical shifts can be visualized as follows:





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Figure 2: Influence of substituents on NMR chemical shifts.



Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of **o- phenetidine**.

Sample Preparation

- Sample Purity: Ensure that the **o-phenetidine** sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
- Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample.
 Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For o-phenetidine, approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of CDCl₃.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
- NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

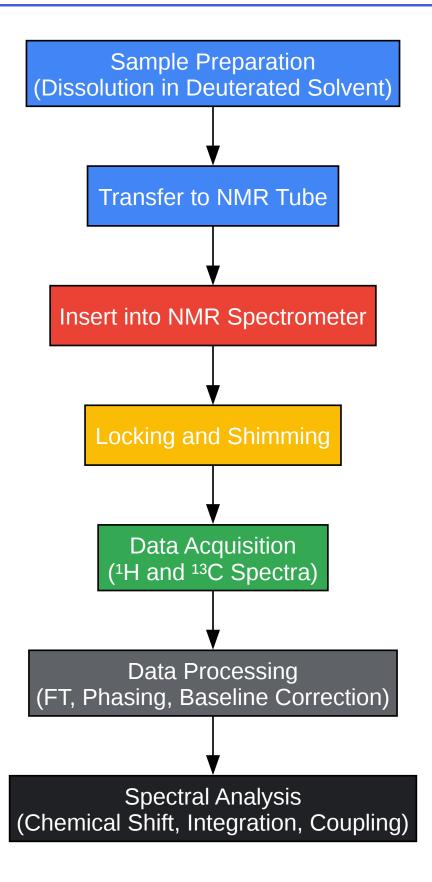
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.
 Perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
- ¹H NMR Acquisition:



- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a 90° pulse angle.
- Set the relaxation delay to at least 1-2 seconds.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signalto-noise ratio.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ¹H NMR spectrum.

The overall workflow for an NMR experiment can be summarized as follows:





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Figure 3: General workflow for an NMR experiment.



Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR chemical shifts of **o-phenetidine**. The presented data, along with the interpretation of the substituent effects and the experimental protocol, serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of the NMR characteristics of **o-phenetidine** is essential for its identification, purity assessment, and for studying its role in various chemical and biological systems.

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